molecular formula C9H7N3 B1455243 6-Cyano-5-methyl 1H-indazole CAS No. 1167056-20-3

6-Cyano-5-methyl 1H-indazole

Cat. No. B1455243
M. Wt: 157.17 g/mol
InChI Key: JSNIACMGFQQQIX-UHFFFAOYSA-N
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Description

6-Cyano-5-methyl 1H-indazole is a heterocyclic compound with the following molecular formula: C9H7N3 . It has been receiving increasing attention in the fields of chemistry and biology . The indazole moiety is a medicinally important heterocyclic structure, known for its diverse applications in drug discovery and development .


Synthesis Analysis

Recent synthetic approaches to indazoles have focused on transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free conditions. For instance, a Cu(OAc)2-catalyzed method facilitates the formation of 1H-indazoles via N–N bond formation, employing oxygen as the terminal oxidant . Additionally, other strategies involve the use of benzyne chemistry and metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of 6-Cyano-5-methyl 1H-indazole consists of an indazole core with a cyano group at position 6 and a methyl group at position 5. The arrangement of atoms and bonds in the indazole ring contributes to its chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactivity of 6-Cyano-5-methyl 1H-indazole involves its participation in various reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. These reactions can lead to the synthesis of derivatives with modified substituents, impacting their biological activity .


Physical And Chemical Properties Analysis

  • Molecular Weight : 157.17 g/mol .
  • Color : Orange solid .

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Properties : The study of fluorinated indazoles, including various NH-indazoles, revealed insights into their crystal structures and supramolecular interactions. This research contributes to the understanding of the molecular structures of indazole derivatives (Teichert et al., 2007).
  • Synthetic Pathways : The synthesis of indazole derivatives, including methods for creating various substituted indazoles, is a significant area of research. These synthetic strategies are essential for producing indazole-based compounds for further study and application (Dandu et al., 2007).

Biological and Pharmacological Studies

  • Anticancer Activity : Research has shown that certain indazole derivatives, such as 1H-indazole-6-amine derivatives, exhibit significant anticancer properties. These compounds have been evaluated for antiproliferative activity in various human cancer cell lines, highlighting their potential in cancer therapy (Hoang et al., 2022).
  • Antibacterial and Antifungal Properties : Indazole scaffolds, including derivatives like 6-Cyano-5-methyl 1H-indazole, have demonstrated promising antibacterial and antifungal activities. These properties make them potential candidates for developing new antimicrobial agents (Panda et al., 2022).

properties

IUPAC Name

5-methyl-1H-indazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-8-5-11-12-9(8)3-7(6)4-10/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNIACMGFQQQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C#N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293032
Record name 5-Methyl-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1H-indazole-6-carbonitrile

CAS RN

1167056-20-3
Record name 5-Methyl-1H-indazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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